molecular formula C5H9F3 B1361525 1,1,1-Trifluoropentane CAS No. 406-82-6

1,1,1-Trifluoropentane

Cat. No. B1361525
CAS RN: 406-82-6
M. Wt: 126.12 g/mol
InChI Key: GENRYAJRHIWOJI-UHFFFAOYSA-N
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Description

1,1,1-Trifluoropentane, also known as trifluoro-acetylacetone (TFAA), is a clear light yellow to orange liquid . It has been used as a reagent in the preparation of 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethylquinoxaline 1,4-di-N-oxide derivatives .


Synthesis Analysis

The synthesis of 1,1,1-Trifluoropentane involves the condensation of esters of trifluoroacetic acid with acetone . In one synthesis route, the residue was subjected to silica gel column chromatography to yield 5-phenyl-1,1,1-trifluoropentane-2-one.


Molecular Structure Analysis

The molecular structure of 1,1,1-Trifluoropentane has been investigated by Density Functional Theory (DFT) calculations . The molecular formula is C5H9F3 .


Chemical Reactions Analysis

1,1,1-Trifluoropentane can undergo various chemical reactions. For instance, N.m.r. analysis of solutions of 1,1,1-Trifluoropentane shows the formation of 2-bromo alcohol analogues at temperatures below 250 K .


Physical And Chemical Properties Analysis

1,1,1-Trifluoropentane has a density of 1.0±0.1 g/cm3, a boiling point of 59.1±8.0 °C at 760 mmHg, and a vapour pressure of 216.9±0.1 mmHg at 25°C . It has an enthalpy of vaporization of 28.9±3.0 kJ/mol and a flash point of -18.1±6.4 °C .

Scientific Research Applications

Synthetic Transformations

1,1,1-Trifluoropentane and related triflates have been widely used in synthetic chemistry. Vinyl and aryl triflates, which share a core structural similarity with 1,1,1-Trifluoropentane, have found significant applications in cross-coupling reactions and in the Heck reaction due to their superior regio- and diastereoselectivity. They also play a crucial role in natural product synthesis, particularly in palladium-catalyzed carbon monoxide insertion reactions to form esters or amides. Furthermore, various deoxygenation procedures for ketones or phenols are based on the ease of removal of the trifluoromethanesulfoxy group (Ritter, 1993).

Lewis Acid Catalysis

Scandium trifluoromethanesulfonate, another compound related to 1,1,1-Trifluoropentane, is a highly active Lewis acid catalyst used in the acylation of alcohols with acid anhydrides and in the esterification of alcohols. It exhibits remarkable catalytic activity, making it effective for selective macrolactonization of omega-hydroxy carboxylic acids (Ishihara, Kubota, Kurihara, & Yamamoto, 1996).

Organic Synthesis

The compound has been used in the regioselective synthesis of trifluoromethylated pyrazoles. For example, 1,1,1-Trifluoropentane-2,4-dione, a closely related compound, was used to synthesize trifluoromethylated pyrazoles by selective protection, demonstrating its utility in organic synthesis (Lyga & Patera, 1990).

Stereocontrolled Access and Kinetic Studies

1,1,1-Trifluoro-3-(phenylthio)propan-2-ol, derived from 1,1,1-Trifluoropentane, has been synthesized with high enantiomeric purity and used to create 1,1,1-trifluoro-2,3-epoxypropane. This showcases its role in stereocontrolled synthesis and the formation of complex organic molecules (Shimizu, Sugiyama, & Fujisawa, 1996). Additionally, studies on the kinetics and mechanisms of reactions involving 1,1,1-trifluoropentane-2,4-dione with various metal ions have provided valuable insights into the interaction of this compound with metal complexes (Hynes & O'Shea, 1983).

Safety And Hazards

1,1,1-Trifluoropentane is flammable and toxic if swallowed . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to handle it with care, avoid breathing its vapors, and use it only in a well-ventilated area .

properties

IUPAC Name

1,1,1-trifluoropentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F3/c1-2-3-4-5(6,7)8/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GENRYAJRHIWOJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30281148
Record name 1,1,1-Trifluoropentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30281148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1-Trifluoropentane

CAS RN

406-82-6
Record name 1,1,1-Trifluoropentane
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1-Trifluoropentane
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Record name 1,1,1-Trifluoropentane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,1-TRIFLUOROPENTANE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
461
Citations
PFR Ewings, PG Harrison, DE Fenton - Journal of the Chemical …, 1975 - pubs.rsc.org
The tin(II)β-diketonato-derivatives, bis(pentane-2,4-dionato)tin(II)[Sn(acac)2], bis(1,1,1 -trifluoropentane-2,4-dionato)tin(II)[Sn(tfac)2], and bis(1,1,1,5,5,5-hexafluoropentane-2,4-dionato)…
Number of citations: 27 pubs.rsc.org
FA Cotton, BHC Winquist - Inorganic Chemistry, 1969 - ACS Publications
The crystal and molecular structures of di-ju-aquo-di-^-hydroxo-decai 1, 1, 1-trifluoropentane-2, 4-dionato) hexanickel (II)-toluene (an enclosure compound) have been determined. The …
Number of citations: 30 pubs.acs.org
MJ Hynes, MT O'Shea - Journal of the Chemical Society, Dalton …, 1983 - pubs.rsc.org
The kinetics and mechanisms of the reactions of 1,1,1-trifluoropentane-2,4-dione (Htfpd) with nickel(II), cobalt(II), copper(II), and iron(III) to form the mono complexes have been studied …
Number of citations: 25 pubs.rsc.org
N Matsubara, T Kuwamoto - Analytica chimica acta, 1984 - Elsevier
Thermogravimetry of 22 metal chelates of 1,1,1-trifluoropentane-2,4-dione, H(tfa) in a flow of helium and helium containing H(tfa) vapor is described. Samples were placed in an …
Number of citations: 10 www.sciencedirect.com
T Davies, RN Haszeldine, AE Tipping - Journal of the Chemical …, 1983 - pubs.rsc.org
Fluoro-olefin Chemistry. Part 17.' Thermal Reaction of Hexafluoi'opropene with 2-Trifluoromethylbutane and 1 .l ,l -Trifluoropen Page 1 J. CHEM. SOC. PERKIN TRANS. I 1983 1353 …
Number of citations: 3 pubs.rsc.org
PJ Parker, A Wojcicki - Inorganica Chimica Acta, 1974 - Elsevier
Reactions of manganese(I) pentacarbonyl halides with sodium quinolinolate (oxine) and thallium(I) 1,1,l-trifluoropentane.2,4-dionate (tfac) have afforded two new manganese(I) …
Number of citations: 13 www.sciencedirect.com
VG Sevast'yanov, MA Chistyakov… - Russian Journal of …, 2008 - Springer
The complexes trans-[Pb(18-crown-6)(NO 3 ) 2 ] (I), trans-[Pb(18-crown-6)(Hfa) 2 ] (II), and [Pb 2 (18-crown-6)(Tfa) 4 ] (III), where Hhfa is 1,1,1,5,5,5-hexafluoropentane-2,4-dione and …
Number of citations: 12 link.springer.com
E Weber, J Marten, W Seichter - Journal of Coordination Chemistry, 2009 - Taylor & Francis
The new aryl hydrazone ligand, 1, featuring an acetyl group of a previous compound of reference replaced by a trifluoroacetyl moiety and a corresponding Cu(II) complex, 2, have been …
Number of citations: 15 www.tandfonline.com
Y Wang, J Jia, X Gao, X Su - Acta Crystallographica Section E …, 2011 - scripts.iucr.org
In the anion of the title compound, (C5H6N)[Dy(C5H4F3O2)4], the central metal ion, Dy3+, is coordinated by four bidentate 1,1,1-trifluoropentane-2,4-dionate (TAA) ligands, forming an …
Number of citations: 1 scripts.iucr.org
HS Lee, K Kim - Tetrahedron letters, 1998 - Elsevier
The reactions of Appel's salt with active methylene compounds such as 1,1,1,5,5,5-hexafluoro-2,4-pentanedione, 1,1,1-trifluoro-2,4-pentanedione, ethyl 4,4,4-trifluoro-3-oxobutanoate, 4,…
Number of citations: 11 www.sciencedirect.com

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